3-(5-((3-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
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Overview
Description
3-(5-((3-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a furan ring, a pyrazole ring, and a thioxothiazolidinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((3-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves multi-step reactions. One common method includes the condensation of 3-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-carbaldehyde with 4-oxo-2-thioxothiazolidin-3-yl)propanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
3-(5-((3-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the thioxothiazolidinone moiety can be reduced to form corresponding alcohols.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts like iron(III) chloride.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the thioxothiazolidinone moiety.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-(5-((3-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(5-((3-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA or proteins, leading to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)propanoic acid: A simpler analog with a furan ring and a propanoic acid moiety.
3-(Phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid: Lacks the furan ring but has similar structural features.
3-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid: Contains a furan ring and a pyrazole ring but lacks the thioxothiazolidinone moiety.
Uniqueness
The uniqueness of 3-(5-((3-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid lies in its combination of multiple heterocyclic rings, which imparts diverse biological activities and makes it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C20H15N3O4S2 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
3-[(5Z)-5-[[3-(furan-2-yl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C20H15N3O4S2/c24-17(25)8-9-22-19(26)16(29-20(22)28)11-13-12-23(14-5-2-1-3-6-14)21-18(13)15-7-4-10-27-15/h1-7,10-12H,8-9H2,(H,24,25)/b16-11- |
InChI Key |
GPGHEYCNPPFKFN-WJDWOHSUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CO3)/C=C\4/C(=O)N(C(=S)S4)CCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CO3)C=C4C(=O)N(C(=S)S4)CCC(=O)O |
Origin of Product |
United States |
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